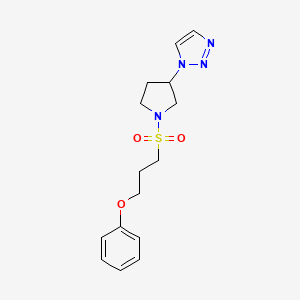

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-[1-(3-phenoxypropylsulfonyl)pyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c20-23(21,12-4-11-22-15-5-2-1-3-6-15)18-9-7-14(13-18)19-10-8-16-17-19/h1-3,5-6,8,10,14H,4,7,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHWMFOFURSDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)S(=O)(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the phenoxypropyl group: This step usually involves nucleophilic substitution reactions where a phenoxypropyl halide reacts with a suitable nucleophile.

Formation of the triazole ring: This is often achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxypropyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties due to the presence of the 1,2,3-triazole moiety. Research has shown that compounds containing this structure can demonstrate significant biological activities, including:

- Antimicrobial activity : Compounds similar to 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole have been reported to exhibit antimicrobial effects against various pathogens.

- Anticancer properties : The structural features of this compound may contribute to its potential as an anticancer agent, with studies indicating that triazole derivatives can inhibit tumor growth through various mechanisms.

- Enzyme inhibition : The compound has shown promise in inhibiting specific enzymes relevant to diseases such as diabetes. For example, derivatives of triazoles have been evaluated as dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1-B (PTP-1B), both crucial targets in diabetes treatment .

Case Studies

Recent studies have highlighted the effectiveness of related triazole derivatives in various applications:

- Diabetes Management : A study evaluated a series of phenoxytriazole derivatives as dual inhibitors of α-glucosidase and PTP-1B. The most potent derivative demonstrated sixfold higher inhibitory activity than acarbose against α-glucosidase .

- Cancer Therapeutics : Research into triazole-based compounds has indicated their potential in targeting cancer cell proliferation pathways. Specific modifications on the triazole ring have been correlated with enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole (CAS: 1547757-37-8)

- Structure: Simpler analog lacking the sulfonyl-phenoxypropyl substituent.

- Molecular Formula : C₇H₁₂N₄ (152.2 g/mol ) .

- Key Differences: Reduced steric bulk and hydrophobicity due to the absence of the phenoxypropyl-sulfonyl group. Lower molecular weight (152.2 vs. 362.45 g/mol) improves solubility in polar solvents. Storage as an oil at 4°C , contrasting with the target compound’s likely solid state.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Features a sulfanyl (S–) group instead of sulfonyl (SO₂) and a pyrazole core .

- Key Differences :

2-(3H)-Pyridin-3-yl-1H-1,2,4-triazole-1,3-dione Derivatives

Comparative Data Table

Key Research Findings

Synthesis Efficiency : CuAAC enables near-quantitative yields (>95%) for 1,2,3-triazoles, outperforming traditional thermal cycloadditions .

Regioselectivity : 1,4-Substitution in CuAAC-derived triazoles contrasts with the variable regiochemistry of 1,2,4-triazoles .

Stability : Sulfonyl groups enhance hydrolytic stability compared to sulfanyl analogs .

Mechanistic and Structural Insights

Biological Activity

1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic compound characterized by its unique structural features, including a triazole ring, a pyrrolidine moiety, and a phenoxypropyl sulfonyl group. This compound has shown promise in various biological applications due to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is , with a molecular weight of 336.4 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 1798637-87-2 |

Biological Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a variety of biological activities, such as antimicrobial, antifungal, and anticancer properties. The specific activities of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole are summarized below:

Antimicrobial Activity

Studies have shown that derivatives of the triazole ring can possess significant antimicrobial effects. The integration of the pyrrolidine and sulfonyl groups may enhance these properties through improved interactions with microbial targets.

Anticancer Potential

Preliminary investigations into the anticancer activity of triazole-containing compounds suggest they may inhibit cell proliferation in various cancer cell lines. For instance, related studies have demonstrated that triazole derivatives exhibit comparable antiproliferative activity to established chemotherapeutic agents like doxorubicin .

The biological activity of 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole may be attributed to its ability to form strong interactions with biological targets. The triazole ring is known for its stability and versatility in medicinal chemistry, allowing it to act as a hydrogen bond donor or acceptor in protein-ligand interactions.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of triazoles similar to 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole:

Study on Antiproliferative Activity

In one study, derivatives of N-(4-thiocyanatophenyl)-triazoles were synthesized and evaluated for their antiproliferative activity against leukemia cell lines. The results indicated significant growth inhibition comparable to traditional chemotherapeutics .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted on various triazole derivatives:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| 4-Aryl-1H-1,2,3-triazoles | Aryl substituents at position 4 | Antimicrobial and anticancer |

| 5-Alkyl-1H-1,2,3-triazoles | Alkyl groups at position 5 | Antifungal properties |

| 4-(Substituted phenyl)-triazoles | Substituted phenyl rings | Diverse pharmacological activities |

The integration of unique structural elements in 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole may enhance its interaction with biological targets compared to simpler derivatives.

Q & A

Q. What are the optimal conditions for synthesizing 1-(1-((3-phenoxypropyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)?

Answer: The CuAAC reaction is highly efficient for triazole formation. Key parameters include:

- Catalytic system: Use Cu(I) sources (e.g., CuSO₄ with sodium ascorbate) in a 1:1 THF/water solvent system .

- Reagents: Equimolar azide (e.g., pyrrolidinyl sulfonyl azide) and alkyne (e.g., 3-phenoxypropyne) under inert atmosphere.

- Conditions: Stir at 50°C for 16 hours to achieve >95% conversion .

- Workup: Extract with ethyl acetate, purify via column chromatography (silica gel, hexane/ethyl acetate gradient), and confirm regioselectivity via ¹H NMR (triazole proton at δ 7.5–8.0 ppm) .

Q. How should researchers characterize the purity and structure of this compound?

Answer:

- Chromatography: Use HPLC with a C18 column (MeOH/H₂O, 70:30) to verify purity (>95%) .

- Spectroscopy:

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced Research Questions

Q. How can mechanistic insights into the CuAAC reaction improve yield and regioselectivity for this compound?

Answer:

- Catalytic cycle: Cu(I) coordinates the alkyne, lowering the activation barrier via σ-bond formation. Monitor reaction kinetics using in-situ IR to optimize Cu(I) loading (5–10 mol%) .

- Solvent effects: Polar aprotic solvents (e.g., DMF) may enhance regioselectivity by stabilizing the transition state. Compare THF/water vs. DMF systems .

- Computational modeling: DFT studies can predict regioselectivity by analyzing frontier molecular orbitals of intermediates .

Q. How to resolve contradictions in NMR data for sulfonylated pyrrolidine-triazole hybrids?

Answer:

- Dynamic effects: Sulfonyl groups induce conformational rigidity. Use variable-temperature NMR (VT-NMR) to assess rotational barriers around the sulfonyl-pyrrolidine bond .

- Stereochemistry: Assign axial/equatorial protons via NOESY (e.g., pyrrolidine H-3 coupling with triazole H-1) .

- Reference compounds: Synthesize analogs with deuterated sulfonyl groups to isolate spectral contributions .

Q. What strategies are recommended for evaluating the biological activity of this compound, such as kinase inhibition or cytotoxicity?

Answer:

Q. How can conflicting solubility data be addressed for sulfonylated triazoles in polar vs. nonpolar solvents?

Answer:

- Solubility profiling: Use shake-flask method in buffers (pH 1–10) and solvents (DMSO, hexane).

- Co-solvency: Add 10% PEG-400 to aqueous solutions to enhance dissolution without altering bioactivity .

- Crystallography: Grow single crystals (via slow evaporation in EtOH) to correlate packing density with solubility .

Q. Methodological Challenges

Q. What are the best practices for scaling up synthesis while maintaining regiochemical control?

Answer:

- Flow chemistry: Implement continuous flow reactors with Cu(I)-immobilized catalysts to reduce side reactions .

- Process monitoring: Use inline PAT tools (e.g., Raman spectroscopy) to detect alkyne depletion and terminate reactions at 90% conversion .

- Purification: Switch from column chromatography to recrystallization (e.g., EtOH/water) for >100 g batches .

Q. How to mitigate decomposition of the sulfonyl group during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.